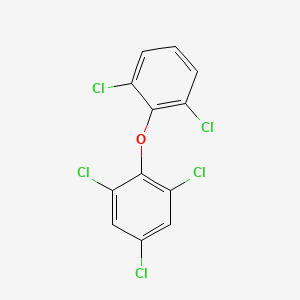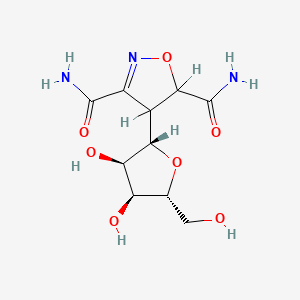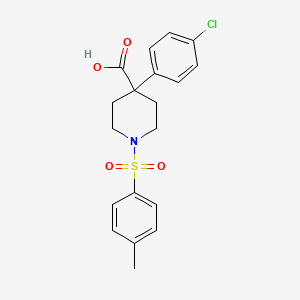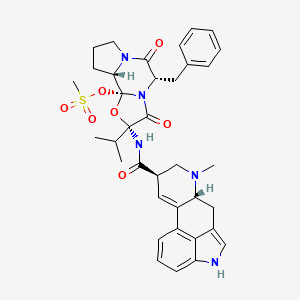
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is a complex organic compound with the molecular formula C36H41N5O7S and a molecular weight of 687.80504 g/mol. This compound is part of the ergot alkaloid family, which are known for their diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the ergotamine backbone: This involves the cyclization of a precursor molecule to form the core ergotamine structure.
Functionalization: Introduction of the benzyl, hydroxy, and isopropyl groups at specific positions on the ergotamine backbone.
Methanesulphonate addition: The final step involves the addition of the methanesulphonate group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves its interaction with specific molecular targets in the body. These targets include:
Receptors: The compound can bind to and activate or inhibit various receptors, such as serotonin and dopamine receptors.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate
- (8alpha)-12’-hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trione
Uniqueness
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is unique due to its specific functional groups and their positions on the ergotamine backbone. These structural features confer distinct pharmacological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57884-92-1 |
|---|---|
Molekularformel |
C36H41N5O7S |
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate |
InChI |
InChI=1S/C36H41N5O7S/c1-21(2)35(38-32(42)24-17-26-25-12-8-13-27-31(25)23(19-37-27)18-28(26)39(3)20-24)34(44)41-29(16-22-10-6-5-7-11-22)33(43)40-15-9-14-30(40)36(41,47-35)48-49(4,45)46/h5-8,10-13,17,19,21,24,28-30,37H,9,14-16,18,20H2,1-4H3,(H,38,42)/t24-,28-,29+,30+,35-,36-/m1/s1 |
InChI-Schlüssel |
YRKWSSXMKLNVEE-SSWNWBEGSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Kanonische SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


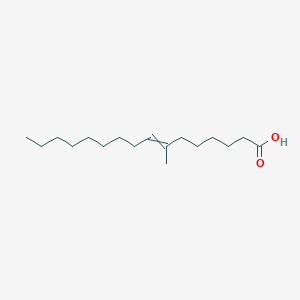
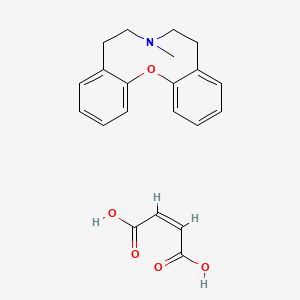
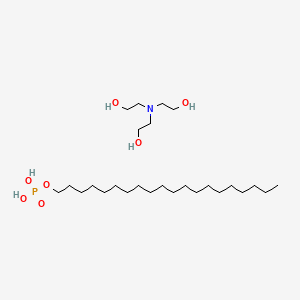

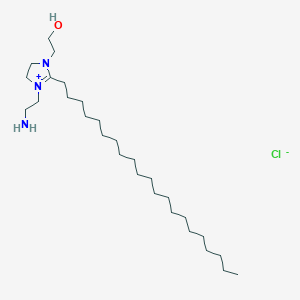
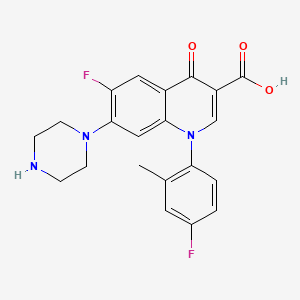
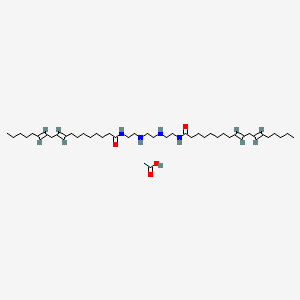
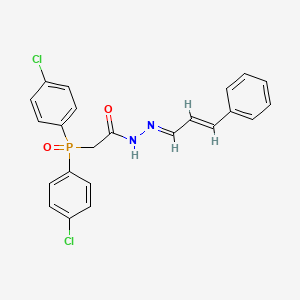
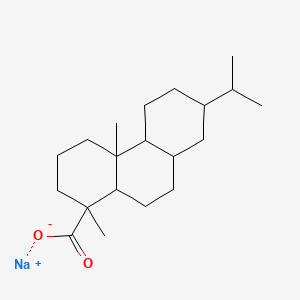
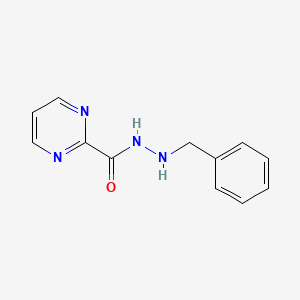
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
